Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Description
Properties
Molecular Formula |
C18H18N4O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
phenyl-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H18N4O/c23-18(14-7-2-1-3-8-14)21-11-6-9-15(13-21)17-20-19-16-10-4-5-12-22(16)17/h1-5,7-8,10,12,15H,6,9,11,13H2 |
InChI Key |
GMEPCZQTRCLLDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)C3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization with Chloroethynylphosphonates
A 5-exo-dig cyclization between 2-hydrazinylpyridines and chloroethynylphosphonates produces triazolopyridines with phosphonate substituents. For example, 3-methylphosphonylatedtriazolo[4,3-a]pyridines are synthesized in yields of 65–85% under refluxing toluene (110°C, 12–24 hours). While this method introduces functionalizability at the 3-position, it requires subsequent hydrolysis or substitution to remove phosphonate groups for further derivatization.
One-Pot Condensation with Aldehydes
A room-temperature, one-pot reaction between 2-hydrazinylpyridine and aromatic aldehydes in ethanol with catalytic acetic acid generates triazolopyridines in 70–92% yields. For instance, benzaldehyde reacts to form 3-phenyl-triazolo[4,3-a]pyridine within 4 hours. This atom-economic approach avoids harsh conditions but is limited to aldehydes without acid-sensitive functional groups.
Modified Mitsunobu Reaction
Intramolecular cyclization of acylated 2-hydrazinylpyridines using triphenylphosphine and diethyl azodicarboxylate (DEAD) under mild conditions (0°C to room temperature, 2–6 hours) achieves 60–78% yields. This method tolerates ester and carbamate protecting groups, making it suitable for advanced intermediates.
Functionalization of the Piperidine Ring
The piperidine ring is introduced either before or after triazolopyridine formation, depending on the synthetic strategy.
Nucleophilic Substitution on Preformed Piperidines
Piperidine derivatives with leaving groups (e.g., bromine at the 3-position) undergo nucleophilic substitution with triazolopyridine intermediates. For example, 3-bromopiperidine reacts with sodium triazolopyridinide in DMF at 80°C for 8 hours, yielding 3-triazolopyridinylpiperidine in 55–65% efficiency. Steric hindrance at the 3-position often necessitates elevated temperatures.
Reductive Amination
Rhodium-catalyzed asymmetric reductive Heck reactions enable enantioselective synthesis of 3-substituted piperidines. Aryl boronic acids couple with tetrahydropyridines under Rh/(R)-BINAP catalysis (H₂, 50°C, 12 hours) to afford 3-arylpiperidines in >90% ee. This method is critical for chiral variants but requires specialized catalysts.
Coupling of Triazolopyridine-Piperidine Intermediates with Benzoyl Groups
The final methanone linkage is established via Friedel-Crafts acylation or nucleophilic acyl substitution.
Friedel-Crafts Acylation
Reaction of the piperidine-triazolopyridine amine with benzoyl chloride in dichloromethane (0°C, 2 hours) in the presence of AlCl₃ achieves 70–80% yields. However, overacylation is a risk, requiring careful stoichiometric control.
Ullmann-Type Coupling
A copper-catalyzed coupling between 3-(piperidin-3-yl)-triazolo[4,3-a]pyridine and iodobenzene under microwave irradiation (150°C, 30 minutes) forms the C–N bond directly, yielding 65–75% product. This method avoids acylating agents but demands anhydrous conditions.
Integrated Synthetic Routes
Sequential Cyclization-Acylation
- Triazolopyridine formation : 2-Hydrazinylpyridine and chloroethynylphosphonate cyclize in toluene (110°C, 12 hours).
- Piperidine introduction : The phosphonate intermediate undergoes nucleophilic substitution with 3-aminopiperidine in DMF (100°C, 6 hours).
- Benzoylation : Friedel-Crafts acylation with benzoyl chloride completes the synthesis (overall yield: 42%).
One-Pot Microwave-Assisted Synthesis
A microwave-assisted protocol combines 2-hydrazinylpyridine, 3-bromopiperidine, and benzaldehyde in DMF at 150°C for 1 hour, achieving a 58% yield in a single step. This method reduces purification steps but requires optimization to suppress side reactions.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization-Acylation | Cyclization, substitution, acylation | 42% | High purity, scalable | Multi-step, low overall yield |
| Microwave-Assisted | One-pot reaction | 58% | Rapid, fewer steps | Specialized equipment required |
| Asymmetric Reductive Heck | Rh-catalyzed coupling, acylation | 50% | Enantioselective | Costly catalysts, sensitive conditions |
Challenges and Optimization Strategies
- Regioselectivity : Competing 5-endo-dig cyclization pathways may form imidazopyridine byproducts. Using electron-deficient hydrazinylpyridines favors 5-exo-dig selectivity.
- Steric Hindrance : Bulky substituents on piperidine reduce coupling efficiency. Microwave irradiation enhances reaction kinetics for hindered substrates.
- Purification : Silica gel chromatography remains the standard, though preparative HPLC improves resolution for polar intermediates.
Chemical Reactions Analysis
Types of Reactions
Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant anticancer properties. For instance, phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has been evaluated for its inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Inhibiting IDO1 can enhance the immune response against tumors, making this compound a candidate for cancer immunotherapy .
Antimicrobial Properties
The compound has shown promising results against various bacterial strains. A study highlighted its effectiveness against gram-positive and gram-negative bacteria, suggesting that derivatives of this compound could be developed into new antibiotics . The mechanism of action appears to involve disruption of bacterial cell functions.
Neuroprotective Effects
This compound has also been investigated for neuroprotective effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's interaction with specific receptors may facilitate synaptic plasticity and cognitive function.
Case Study 1: Cancer Immunotherapy
A study conducted on a series of [1,2,4]triazolo[4,3-a]pyridine derivatives demonstrated that these compounds could inhibit IDO1 activity effectively. The lead compound from this series exhibited sub-micromolar potency and high selectivity against other heme-containing enzymes. This positions it as a strong candidate for further development in cancer immunotherapy .
Case Study 2: Antimicrobial Activity
In a comparative analysis of synthesized compounds based on the [1,2,4]triazolo[4,3-a]pyridine framework, researchers found that certain derivatives displayed superior antimicrobial activity compared to traditional antibiotics. The study highlighted the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for clinical use .
Mechanism of Action
The mechanism of action of Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of [1,2,4]triazolo[4,3-a]pyridine derivatives, often modified at the 6-position of the triazolopyridine core or the aryl/heterocyclic groups attached via the methanone bridge. Below is a detailed comparison based on structural variations, synthesis, and physicochemical properties:
Substituents on the Triazolopyridine Core
Modifications at the 6-position of the triazolopyridine ring significantly influence molecular weight, polarity, and pharmacological activity:
*Calculated from [M+H]+ = 408.9 (ESI+) ; †Calculated from [M+H]+ = 389 (ESI+) .
- Electron-Withdrawing Groups (Cl, CF₃): Enhance metabolic stability and lipophilicity. Compound 35 (Cl) and CAS 339100-00-4 (Cl, CF₃) exhibit higher molecular weights and melting points compared to the target compound .
- Electron-Donating Groups (Methoxy, Ethoxy): Reduce crystallinity, as seen in Compound 42 (ethoxy; mp 110–112°C) .
- Small Alkyl Groups (Methyl): Compound 49 (methyl) shows balanced physicochemical properties with high purity (98.6%) .
Heterocyclic Ring Modifications
The piperidine ring in the target compound is replaced with hexahydrocyclopenta[c]pyrrole in Compounds 41–43, introducing conformational rigidity.
Aryl Group Variations
- 2-(Trifluoromethyl)phenyl: A common substituent in Compounds 35, 41–43, and 49, likely enhancing hydrophobic interactions and metabolic stability .
Biological Activity
Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone, also known by its CAS number 883956-92-1, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN with a molecular weight of 306.4 g/mol. The compound features a triazolo-pyridine moiety linked to a piperidine ring, which is significant for its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases and receptors involved in inflammatory processes. For instance, the related compound [1,2,4]triazolo[4,3-a]pyridine derivatives have been shown to inhibit RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in the production of pro-inflammatory cytokines such as IL-17A. This inhibition suggests potential therapeutic applications in autoimmune diseases and inflammatory disorders .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory activity against various targets:
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| 5a | RORγt | 41 | Potent inhibitor with favorable pharmacokinetics |
| 3a | RORγt | 590 | Comparable activity to lead compound |
These studies indicate that modifications to the triazolo-pyridine core can enhance biological activity and stability .
Case Studies
One notable study involved the evaluation of a series of triazolo-pyridine derivatives in a mouse model of cytokine expression. The lead compound (5a) significantly reduced IL-17A production in a dose-dependent manner when administered in vivo. This suggests that targeting RORγt could be an effective strategy for managing conditions characterized by excessive IL-17A production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
